2',3'-Di-O-(tert-butyldimethylsilyl)-2'-deoxycytidine
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Overview
Description
2’,3’-Di-O-(tert-butyldimethylsilyl)-2’-deoxycytidine is a chemically modified nucleoside derivative. It is primarily used in synthetic organic chemistry as a protected intermediate in the synthesis of various nucleoside analogs. The tert-butyldimethylsilyl groups serve as protective groups, preventing unwanted reactions at the hydroxyl sites during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Di-O-(tert-butyldimethylsilyl)-2’-deoxycytidine typically involves the silylation of 2’-deoxycytidine. The reaction is carried out using tert-butyldimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction conditions often include anhydrous solvents like dichloromethane to ensure the exclusion of moisture, which can interfere with the silylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as column chromatography to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Di-O-(tert-butyldimethylsilyl)-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyldimethylsilyl groups can be selectively removed under acidic conditions, allowing for further functionalization of the nucleoside.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the protective nature of the silyl groups.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the silyl protecting groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the silyl groups yields 2’-deoxycytidine, which can then be further modified to produce various nucleoside analogs .
Scientific Research Applications
2’,3’-Di-O-(tert-butyldimethylsilyl)-2’-deoxycytidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs, which are important in the study of nucleic acid chemistry and the development of antiviral and anticancer agents.
Biology: The compound is used in the study of DNA and RNA synthesis, repair, and modification.
Medicine: Nucleoside analogs derived from this compound are investigated for their potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2’,3’-Di-O-(tert-butyldimethylsilyl)-2’-deoxycytidine involves its role as a protected intermediate. The tert-butyldimethylsilyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions. Once the desired modifications are made, the silyl groups can be removed to yield the functionalized nucleoside .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Di-O-acetyl-2’-deoxycytidine: Another protected nucleoside derivative, but with acetyl groups instead of silyl groups.
2’,3’-Di-O-benzoyl-2’-deoxycytidine: Similar to the acetyl derivative but with benzoyl groups.
Uniqueness
2’,3’-Di-O-(tert-butyldimethylsilyl)-2’-deoxycytidine is unique due to the stability and protective nature of the tert-butyldimethylsilyl groups. These groups provide robust protection against a wide range of reaction conditions, making the compound highly versatile in synthetic organic chemistry .
Properties
Molecular Formula |
C21H41N3O4Si2 |
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Molecular Weight |
455.7 g/mol |
IUPAC Name |
4-amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25) |
InChI Key |
CKWHPVGBUBYJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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